molecular formula C13H11ClO3 B1274034 5-(benzyloxy)-2-(chloromethyl)-4H-pyran-4-one CAS No. 89539-54-8

5-(benzyloxy)-2-(chloromethyl)-4H-pyran-4-one

Cat. No. B1274034
CAS RN: 89539-54-8
M. Wt: 250.68 g/mol
InChI Key: APNXHQOSBORUQT-UHFFFAOYSA-N
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Description

The compound "5-(benzyloxy)-2-(chloromethyl)-4H-pyran-4-one" is a chemical entity that belongs to the class of organic compounds known as pyranones. Pyranones are compounds containing a pyran ring which bears a ketone. The structure of this compound suggests it may have interesting chemical and physical properties, as well as potential applications in various fields such as pharmaceuticals, materials science, or organic synthesis.

Synthesis Analysis

The synthesis of pyranone derivatives can be achieved through various methods. Although the specific synthesis of "5-(benzyloxy)-2-(chloromethyl)-4H-pyran-4-one" is not detailed in the provided papers, similar compounds have been synthesized using one-pot reactions or by employing different starting materials and reagents. For instance, a related compound, methyl 5-(4-chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate, was synthesized using phenyl hydrazine, dimethyl acetylenedicarboxylate, and 4-chlorobenzoyl chloride in dichloromethane under reflux conditions . This suggests that the synthesis of the compound might also involve a multi-component reaction possibly using a benzyl-protected hydroxyl group and a chloromethylated precursor in the presence of a suitable catalyst or under reflux conditions.

Molecular Structure Analysis

The molecular structure of pyranone derivatives is often confirmed by spectroscopic methods and X-ray crystallography. For example, the crystal structure of a similar molecule, 4-benzylidene-2-(2-chloro-phenyl)-5-methyl-2,4-dihydro-pyrazol-3-one, was determined using X-ray diffraction, revealing the dihedral angles between the rings and the planarity of certain parts of the molecule . The molecular structure of "5-(benzyloxy)-2-(chloromethyl)-4H-pyran-4-one" would likely be characterized by similar techniques, providing insights into its conformation and the spatial arrangement of its functional groups.

Chemical Reactions Analysis

Pyranone compounds can participate in various chemical reactions due to their reactive functional groups. The presence of a ketone group makes them susceptible to nucleophilic attacks, while the chloromethyl group could be involved in substitution reactions. The benzyloxy group could be deprotected under certain conditions, offering a pathway to further functionalize the molecule. Although the specific reactions of "5-(benzyloxy)-2-(chloromethyl)-4H-pyran-4-one" are not discussed in the provided papers, the reactivity patterns of similar compounds suggest a rich chemistry that could be exploited for the synthesis of more complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyranone derivatives can be inferred from their molecular structure. The planarity of the pyranone core and the presence of aromatic rings could contribute to the compound's stability and potential π-π interactions, as seen in the crystal packing of methyl 6-methyl-4-(benzoyloxymethyl)-2-oxo-2H-pyran-5-carboxylate . The electronic properties, such as HOMO-LUMO gaps, can be studied using computational methods like DFT, as was done for 4-benzylidene-2-(2-chloro-phenyl)-5-methyl-2,4-dihydro-pyrazol-3-one, to predict the reactivity and stability of the compound . The presence of hydrogen bond donors and acceptors in the molecule also suggests the possibility of intermolecular interactions that could affect its solubility and crystallinity .

Scientific Research Applications

Cytotoxicity and Anticancer Properties

5-(benzyloxy)-2-(chloromethyl)-4H-pyran-4-one derivatives have been studied for their cytotoxic effects and potential anticancer properties. In a study by Chen et al. (2003), various derivatives, including 5-benzyloxy-2-(hydroxymethyl)pyran-4-one, were synthesized and evaluated against a panel of human tumor cell lines. The study found that 5-hydroxy derivatives showed more favorable results than their 5-benzyloxy precursors, indicating their potential in cancer treatment (Yeh‐long Chen et al., 2003).

Synthesis of Pyran-4-ones

Takao et al. (1993) reported on the synthesis of 5-aryl-3-hydroxy-4H-pyran-4-ones, utilizing a palladium-catalyzed coupling reaction. This research contributes to the broader understanding of chemical synthesis techniques for pyran-4-ones, a class to which 5-(benzyloxy)-2-(chloromethyl)-4H-pyran-4-one belongs (Hisashi Takao et al., 1993).

Antimicrobial Activity

A study by Saraei et al. (2016) explored the antimicrobial activity of novel acrylate monomers synthesized from 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one. The compounds demonstrated moderate to good antibacterial and antifungal activities, suggesting their potential use in antimicrobial applications (M. Saraei et al., 2016).

Synthesis of Amino-4H-Pyrans

The synthesis of 2-amino-4H-pyrans, to which 5-(benzyloxy)-2-(chloromethyl)-4H-pyran-4-one is closely related, was studied by Zonouzi et al. (2006). They reported an efficient one-pot synthesis method, contributing to the field of organic synthesis and highlighting the versatility of pyran compounds (A. Zonouzi et al., 2006).

Inhibition of Alpha-Chymotrypsin

A study by Boulanger and Katzenellenbogen (1986) examined 5-(halomethyl)-2-pyranones as irreversible inhibitors of alpha-chymotrypsin. Their findings contribute to understanding the interaction of pyranone derivatives with biological enzymes, which is relevant for the development of therapeutic agents (W. Boulanger & J. Katzenellenbogen, 1986).

Safety And Hazards

This involves understanding the potential risks associated with handling and using the compound. It includes toxicity information, safety precautions, and first aid measures.


Future Directions

This involves discussing potential future research directions or applications for the compound.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound like “5-(benzyloxy)-2-(chloromethyl)-4H-pyran-4-one”, you may need to consult specialized chemical databases or scientific literature. If you have access to a university library, they can often help with this kind of research. Alternatively, you could reach out to researchers who specialize in this area. They might be able to provide more specific information or guide you to relevant resources.


properties

IUPAC Name

2-(chloromethyl)-5-phenylmethoxypyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO3/c14-7-11-6-12(15)13(9-16-11)17-8-10-4-2-1-3-5-10/h1-6,9H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APNXHQOSBORUQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=COC(=CC2=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395269
Record name 5-(benzyloxy)-2-(chloromethyl)-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(benzyloxy)-2-(chloromethyl)-4H-pyran-4-one

CAS RN

89539-54-8
Record name 5-(benzyloxy)-2-(chloromethyl)-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one (18.5 g, 80 mmol) in Et2O (130 mL) was added SOCl2 (18 mL, 110 mmol) at r.t. and the mixture was stirred for 1 h. The reaction mixture was poured onto ice-water and more Et2O was added. Then the Et2O phase was collected and water phase was extracted by Et2O twice, the combined Et2O layer was washed with brine, dried over Na2SO4, and concentrated. The residue was purified by silica gel chromatography to give 5-(benzyloxy)-2-(chloromethyl)-4H-pyran-4-one 1HNMR (DMSO, 400 MHZ) δ 8.27 (s, 1H), 7.32-7.41 (m, 5H), 6.55 (s, 1H), 4.92 (s, 2H), 4.65 (s, 2H). MS (M+H)+ 250.1/252.1.
Quantity
18.5 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Quantity
18 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
YL Chen, PH Chen, CH Chung, KC Li… - Helvetica chimica …, 2003 - Wiley Online Library
2‐(Aryloxymethyl)‐5‐benzyloxy‐1‐methyl‐1H‐pyridin‐4‐ones 8a–8g, 2‐(aryloxymethyl)‐5‐hydroxy‐4H‐pyran‐4‐ones 9a–9g, and 2‐(aryloxymethyl)‐5‐hydroxy‐1‐methyl‐1H‐pyridin‐…
Number of citations: 12 onlinelibrary.wiley.com
M Saraei, G Zarrini, M Esmati… - … monomers and polymers, 2017 - Taylor & Francis
Two novel acrylate monomers, [5-(benzyloxy)-4-oxo-4H-pyran-2-yl]methyl acrylate and {1-[(5-(benzyloxy)-4-oxo-4H-pyran-2-yl)methyl]-1,2,3-triazol-4-yl}methyl acrylate were …
Number of citations: 15 www.tandfonline.com
M Saraei, Z Ghasemi, G Dehghan, M Hormati… - Monatshefte für Chemie …, 2017 - Springer
A series of novel 1,2,3-triazole derivatives containing kojic acid moiety were synthesized by 1,3-dipolar cycloaddition reaction of 2-(azidomethyl)-5-hydroxy-4H-pyran-4-one and 2-(…
Number of citations: 31 link.springer.com

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